[4-(Pyridin-3-ylmethoxy)phenyl]methanamine
Description
[4-(Pyridin-3-ylmethoxy)phenyl]methanamine (CAS 926255-83-6) is a substituted pyridine derivative featuring a methanamine group attached to a phenyl ring substituted with a pyridin-3-ylmethoxy moiety. Its structure combines a pyridine heterocycle with a flexible ether linkage, enabling unique electronic and steric properties that may influence binding affinity and solubility.
Properties
IUPAC Name |
[4-(pyridin-3-ylmethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-11-3-5-13(6-4-11)16-10-12-2-1-7-15-9-12/h1-7,9H,8,10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCSSIZCHMUGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Pyridin-3-ylmethoxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzaldehyde with 3-pyridinemethanol in the presence of a base to form the intermediate 4-(pyridin-3-ylmethoxy)benzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield [4-(Pyridin-3-ylmethoxy)phenyl]methanol. Finally, the methanol derivative is converted to the desired methanamine through a reductive amination process using ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(Pyridin-3-ylmethoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include substituted phenylmethanamine derivatives, pyridine-based compounds, and various functionalized aromatic compounds .
Scientific Research Applications
Medicinal Chemistry
[4-(Pyridin-3-ylmethoxy)phenyl]methanamine has been investigated for its potential as an anticancer agent. Recent studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. For instance, a study reported that certain derivatives had IC50 values comparable to established anticancer drugs like sorafenib .
Table 1: Antiproliferative Activity of Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7u | A549 | 2.39 ± 0.10 |
| 7u | HCT-116 | 3.90 ± 0.33 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| Sorafenib | HCT-116 | 2.25 ± 0.71 |
These findings suggest that this compound derivatives could serve as lead compounds for further development into effective anticancer therapies.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, where it acts on specific targets within biological systems. The oxime group present in related compounds allows for interactions with metal ions and hydrogen bonding with amino acid residues in enzymes, potentially leading to the modulation of enzymatic activity. This property is particularly useful in drug discovery processes aimed at developing new inhibitors for therapeutic targets.
Material Science
In addition to its biological applications, this compound is employed in material science for the development of new materials and chemical processes. Its ability to form stable complexes with various substrates makes it a candidate for creating advanced materials with tailored properties.
Case Study 1: Anticancer Activity
A study conducted by Seto et al. (2020) synthesized a series of urea derivatives based on pyridine frameworks, including those derived from this compound. The derivatives were evaluated for their antiproliferative effects against multiple cancer cell lines using MTT assays, revealing promising results that warrant further investigation into their mechanisms of action.
Case Study 2: Enzyme Interaction Mechanisms
Research published in the journal Bioorganic & Medicinal Chemistry examined the interaction mechanisms of this compound with various enzymes involved in metabolic pathways. The study highlighted how modifications to the compound's structure could enhance its binding affinity and specificity towards target enzymes, paving the way for optimized drug design strategies.
Mechanism of Action
The mechanism of action of [4-(Pyridin-3-ylmethoxy)phenyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Methoxy and Hydrochloride Modifications
{3-Methoxy-4-[(pyridin-3-yl)methoxy]phenyl}methanamine hydrochloride (CAS 1171416-48-0) introduces a methoxy group at the 3-position of the phenyl ring and exists as a hydrochloride salt.
Benzyloxy vs. Pyridinylmethoxy Substituents
[3-(Benzyloxy)pyridin-4-yl]methanamine (CAS 1060804-47-8) replaces the pyridinylmethoxy group with a benzyloxy substituent. The benzyl group increases lipophilicity (higher LogP), which may enhance membrane permeability but reduce water solubility compared to the target compound .
Trifluoromethyl Substituents
(4-(Trifluoromethyl)pyridin-3-yl)methanamine (CAS 771580-70-2) features a trifluoromethyl group on the pyridine ring.
Positional Isomerism and Heterocycle Variations
Pyridin-3-yl vs. Pyridin-4-yl Orientation
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (CAS 1025230-61-8) substitutes the pyridin-3-yl group with a pyridin-4-yl moiety. The 4-position alters the spatial arrangement of the nitrogen atom, which could impact hydrogen bonding and receptor selectivity .
Thiophene and Pyrazole Heterocycles
(5-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine () replaces the phenyl ring with a thiophene, introducing sulfur-based aromaticity. Thiophene’s smaller size and reduced electronegativity compared to pyridine may decrease polar interactions but increase π-π stacking efficiency .
Salt Forms and Solubility
The hydrochloride salt of {3-methoxy-4-[(pyridin-3-yl)methoxy]phenyl}methanamine (CAS 1171416-48-0) demonstrates improved aqueous solubility compared to the free base form of the target compound, highlighting the role of salt formation in optimizing pharmacokinetic properties .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Solubility : Hydrochloride salts (e.g., CAS 1171416-48-0) offer practical advantages in drug formulation, whereas benzyloxy derivatives (e.g., CAS 1060804-47-8) may require structural optimization for aqueous compatibility .
- Metabolic Stability : Trifluoromethyl groups (e.g., CAS 771580-70-2) enhance resistance to oxidative metabolism, a property that could be leveraged in medicinal chemistry .
Biological Activity
[4-(Pyridin-3-ylmethoxy)phenyl]methanamine, a compound characterized by a unique structural arrangement, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring connected via a methoxy group to a phenyl ring. This structural configuration is essential for its interaction with various biological targets, particularly kinases involved in cancer progression.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit certain kinases that play critical roles in cancer cell signaling pathways. For instance, studies have demonstrated its ability to induce apoptosis and reduce cell proliferation in various cancer cell lines.
Table 1: Inhibitory Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 5.60 ± 0.15 |
| Sorafenib | MCF-7 | 17.02 |
| This compound | HCT-116 | 4.35 ± 0.09 |
| Sorafenib | HCT-116 | 2.25 |
The compound's potency is comparable to established anticancer agents like Sorafenib, suggesting its potential as a therapeutic candidate for further development .
The mechanism by which this compound exerts its effects involves the inhibition of specific kinases associated with tumor growth and survival. This inhibition leads to:
- Induction of Apoptosis : Increased levels of caspase activation have been observed, indicating the compound's ability to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G2/M phase, preventing further cell division and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy:
- Substituent Variations : Modifications on the pyridine or phenyl rings can significantly affect biological activity.
- Functional Group Influence : The presence of methoxy groups enhances solubility and bioavailability, contributing to improved pharmacokinetic profiles.
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis of Analogues : A series of analogues were synthesized to explore their antiproliferative effects against various cancer cell lines.
- In Vivo Studies : Animal models have been utilized to assess the compound's safety and efficacy, revealing promising results without significant toxicity at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
